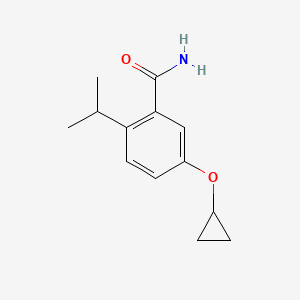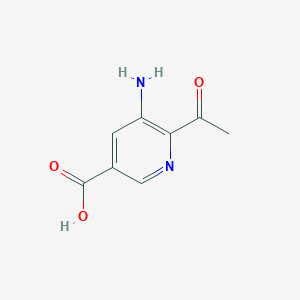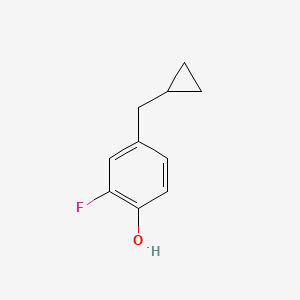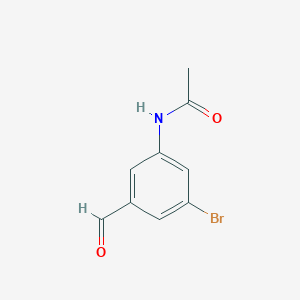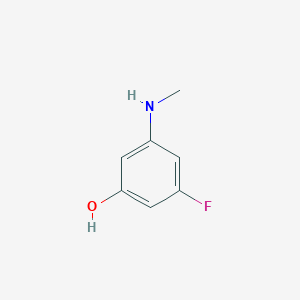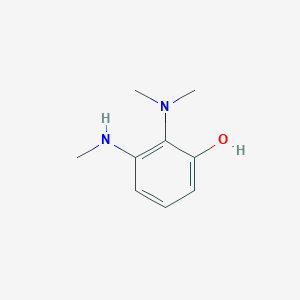
2-(Dimethylamino)-3-(methylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-3-(methylamino)phenol is an organic compound with a complex structure that includes both dimethylamino and methylamino functional groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-(methylamino)phenol typically involves the introduction of dimethylamino and methylamino groups to a phenol ring. One common method is through the reaction of 2-nitrophenol with dimethylamine and methylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenol ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amino derivatives from reduction, and various substituted phenols from substitution reactions .
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-3-(methylamino)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial cultures.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-3-(methylamino)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the quorum regulator SarA in Staphylococcus aureus, leading to reduced biofilm formation and down-regulation of virulence genes . This inhibition occurs through the binding of the compound to the SarA protein, disrupting its function and thereby affecting the bacterial communication pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylamino group, used in polymer chemistry.
4-[1-(1-Hydroxycyclohexyl)-2-(methylamino)ethyl]phenol: A related compound with similar functional groups, used in pharmaceutical research.
Uniqueness
2-(Dimethylamino)-3-(methylamino)phenol is unique due to its dual amino functional groups attached to a phenol ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit quorum sensing in bacteria sets it apart from other similar compounds, making it a valuable molecule for further research and development .
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-(dimethylamino)-3-(methylamino)phenol |
InChI |
InChI=1S/C9H14N2O/c1-10-7-5-4-6-8(12)9(7)11(2)3/h4-6,10,12H,1-3H3 |
Clave InChI |
CTXQRUWKFYSBKC-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=CC=C1)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14843693.png)

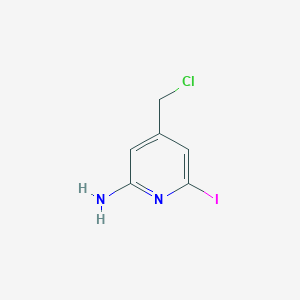
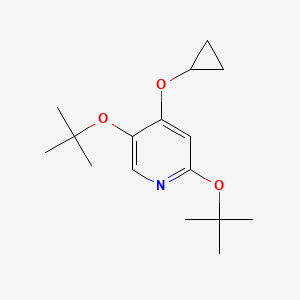
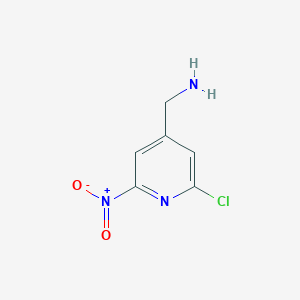
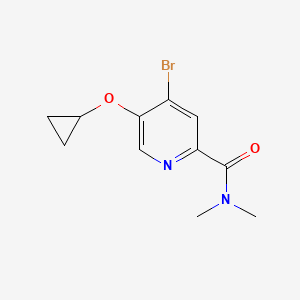


![7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)
